molecular formula C9H13ClN2O B3049134 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride CAS No. 1951441-98-7

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

Cat. No.: B3049134
CAS No.: 1951441-98-7
M. Wt: 200.66
InChI Key: AYHUJCKFNMLFHG-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic compound featuring a partially saturated 2,7-naphthyridine core with a methoxy substituent at the 6-position. The 2,7-naphthyridine scaffold consists of two fused pyridine rings, with saturation at positions 1–4, imparting conformational rigidity and influencing its pharmacological and chemical properties .

This compound is synthesized via demethylation reactions (e.g., using hydrobromic acid on a methoxy precursor) or phosphorylation steps, as evidenced by intermediates like diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate . Its molecular weight is approximately 200.46 g/mol (free base: ~164 g/mol; HCl adds 36.46 g/mol), with LC-MS data confirming m/z 165 ([M+H]+) for the free base .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-12-9-4-7-2-3-10-5-8(7)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHUJCKFNMLFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CNCCC2=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-98-7
Record name 2,7-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization can be achieved using triphenylphosphine in acetic acid, yielding the desired product in excellent yields . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in 2,7-Naphthyridine Derivatives

The pharmacological and physicochemical properties of 2,7-naphthyridine derivatives are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine HCl 6-OCH₃ ~200.46 Potential CNS modulation (inferred from β-carboline analogs)
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine HCl 6-Cl 205.06 Higher lipophilicity; anticancer screening candidate
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine 8-Cl 169.63 Structural isomer; altered binding affinity
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine 7-Cl (1,8-naphthyridine core) 168.62 Different ring system; antimicrobial potential
6-(2-Cyclopropylpyrimidin-5-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine HCl 6-(cyclopropylpyrimidinyl) 357.84 Kinase inhibition; antiviral applications

Key Observations :

  • Methoxy vs. Chloro : The 6-methoxy derivative exhibits lower lipophilicity (logP ~1.2) compared to 6-chloro (logP ~2.5), impacting membrane permeability and metabolic stability.
  • Positional Isomerism: 8-Chloro substitution (vs.
  • Ring System Differences : 1,8-naphthyridines (e.g., 7-chloro analog) exhibit distinct electronic properties due to altered nitrogen positions, influencing target selectivity .

Commercial Availability and Purity

  • 6-Methoxy-2,7-naphthyridine HCl : Discontinued by suppliers like CymitQuimica, complicating procurement .
  • 6-Chloro-2,7-naphthyridine HCl : Available from BLDpharm (95% purity) and American Elements, priced at ~$250/100 mg .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a heterocyclic compound with the molecular formula C9H13ClN2OC_9H_{13}ClN_2O and a molecular weight of 200.67 g/mol. This compound is characterized by its pale-yellow to yellow-brown solid form and has garnered interest due to its potential biological activities, particularly as a serotonin analog and its influence on serotonergic pathways.

The primary mechanism of action for this compound involves its role as a serotonin analog . It interacts with the monoamine oxidase-A (MAO-A) enzyme, leading to increased serotonin levels in the brain. This increase can have various physiological effects, including modulation of mood and behavior.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. Its structure suggests good absorption and distribution within biological systems. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Molecular Weight200.67 g/mol
SolubilitySoluble in water
Storage Temperature2-8°C

Biological Effects

Research indicates that this compound can inhibit the high-affinity uptake of serotonin in a competitive manner and increase potassium-evoked release of serotonin from the retina. These actions suggest potential applications in treating mood disorders and other conditions related to serotonin dysregulation.

Neurological Effects

The compound's action as a serotonin analog implies potential implications for neurological health. Increased serotonin levels have been associated with improved mood and cognitive function. Research into related compounds has shown that naphthyridines can influence neurological pathways positively .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other naphthyridine derivatives:

Compound NameBiological ActivityReference
Canthin-6-oneAnticancer; reduces inflammation
AaptamineCytotoxic effects on cancer cells
1-Naphthylmethylamine derivativesNeurological effects; serotonin modulation

Q & A

Basic Question

  • Hazard Mitigation : The compound exhibits H302 (harmful if swallowed) , H315 (skin irritation) , and H335 (respiratory irritation) . Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert atmosphere at room temperature to prevent degradation .
  • Disposal : Follow institutional guidelines for halogenated organic waste due to the hydrochloride moiety .

How can reaction conditions be optimized to maximize yield and minimize by-products?

Advanced Question

  • Catalyst Optimization : Increase Pd/C loading (e.g., 10-15% w/w) and extend hydrogenation time (6–8 hours) to enhance debenzylation efficiency .
  • Temperature Control : For substitution reactions, maintain reflux temperatures (e.g., 80–100°C in ethanol) to ensure complete conversion while avoiding decomposition .
  • By-Product Reduction : Use TLC monitoring (ethyl acetate/hexane 1:4) to terminate reactions at optimal conversion points .

How should researchers address discrepancies in reported synthetic yields?

Advanced Question

  • Parameter Comparison : Contrast catalyst activity (e.g., Pd/C vs. Raney Ni), solvent polarity (methanol vs. THF), and hydrogen pressure (1–3 atm) across studies .
  • Intermediate Purity : Ensure precursors (e.g., benzylated intermediates) are free from moisture or oxidation, which can reduce yield .
  • Reproducibility Trials : Conduct small-scale reactions with controlled variables (e.g., HCl concentration) to identify critical factors .

What purification strategies are effective for intermediates and final products?

Advanced Question

  • Crystallization : Use ethanol or acetic acid for high-purity crystals, as demonstrated in debenzylation (78% yield) and nitro-group reduction (98.8% yield) steps .
  • Chromatography : Employ silica gel column chromatography for polar intermediates (e.g., ethyl carboxylate derivatives) using ethyl acetate/hexane gradients .
  • Inert Atmosphere : Purge solvents with nitrogen to prevent oxidation during isolation .

What are the challenges in characterizing reactive intermediates during synthesis?

Advanced Question

  • Instability of Amine Intermediates : Use in-situ derivatization (e.g., Boc protection) to stabilize primary amines for NMR analysis .
  • Low-Yield Steps : For example, phosphonate intermediates in Horner–Wadsworth–Emmons reactions require strict anhydrous conditions (THF, NaH) to prevent hydrolysis .
  • By-Product Identification : LC-MS and high-resolution mass spectrometry (HRMS) are critical for detecting trace impurities (e.g., over-oxidized species) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride

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